4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one
Description
The compound 4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one is a complex small molecule featuring multiple pharmacologically relevant motifs:
- A benzimidazole core substituted with a 4-methyl group and a 4-(2-methoxyethyl)piperazine moiety.
- A piperidin-2-one ring linked to a 2-(3-chlorophenyl)-2-hydroxyethylamino group.
- A 3-chlorophenyl group, which is commonly associated with enhanced receptor binding affinity in kinase inhibitors and GPCR-targeting agents .
Properties
Molecular Formula |
C28H37ClN6O3 |
|---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one |
InChI |
InChI=1S/C28H37ClN6O3/c1-18-14-21(35-10-8-34(9-11-35)12-13-38-2)16-23-26(18)33-27(32-23)25-22(6-7-30-28(25)37)31-17-24(36)19-4-3-5-20(29)15-19/h3-5,14-16,22,24-25,31,36H,6-13,17H2,1-2H3,(H,30,37)(H,32,33) |
InChI Key |
DOPVMFXQUMYDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)C3C(CCNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCN(CC5)CCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of BMS-577098 involves modular cascade biocatalysis to produce chiral intermediates such as (S)-phenylethanolamine and its derivatives. These intermediates are key precursors for the final compound . The biocatalytic process offers high yields and high enantiomeric excess values, making it an efficient and environmentally friendly method .
Chemical Reactions Analysis
BMS-577098 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BMS-577098 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying the synthesis and reactions of insulin-like growth factor I receptor antagonists.
Biology: It is used to investigate the biological pathways and molecular targets associated with insulin-like growth factor I receptor antagonism.
Mechanism of Action
BMS-577098 exerts its effects by antagonizing the insulin-like growth factor I receptor. This receptor is involved in the regulation of cell growth, differentiation, and survival. By inhibiting this receptor, BMS-577098 can potentially reduce tumor growth and proliferation . The molecular targets and pathways involved include the insulin-like growth factor I receptor signaling pathway, which is crucial for the development and progression of various cancers .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related molecules:
*Estimated via molecular formula (C₃₀H₃₇ClN₆O₃).
Key Research Findings
Role of the Piperazine Moiety :
- The 4-(2-methoxyethyl)piperazine group in the target compound may enhance solubility compared to unsubstituted piperazines (e.g., in L 745,870) . This modification mirrors BMS-695735, where a fluoropropyl-piperidine improved metabolic stability .
- Piperazine-linked chlorophenyl groups are critical for dopamine D4 receptor antagonism (e.g., S 18126: Kᵢ = 2.4 nM for hD4 vs. >1000 nM for hD2) .
Benzimidazole Core :
- The benzimidazole scaffold is prevalent in kinase inhibitors. BMS-695735’s benzimidazole contributes to IGF-1R inhibition (IC₅₀ = 1.3 nM), while Dasatinib’s thiazole core targets Src/Abl kinases .
Chlorophenyl Substitution :
- The 3-chlorophenyl group is associated with enhanced lipophilicity and target engagement. In L 745,870, a 4-chlorophenyl group confers D4 selectivity over D2/D3 .
Hydroxyethylamino Group: Similar to BMS-695735’s hydroxyethylamino side chain, this group may improve water solubility and hydrogen-bond interactions with kinase ATP pockets .
Critical Analysis of Structural Variations
- Piperazine vs. Piperidine : BMS-695735 uses a piperidine ring, which may confer conformational rigidity compared to the target compound’s piperazine. Piperazines generally offer greater synthetic flexibility for substituent addition .
- Methoxyethyl vs. Fluoropropyl : The 2-methoxyethyl group in the target compound likely reduces CYP3A4 inhibition risk compared to BMS-695735’s fluoropropyl group, which was optimized to minimize drug-drug interactions .
- Benzimidazole vs. Triazine : The triazine-based compound () shows dopamine receptor activity, whereas benzimidazoles are more kinase-selective .
Biological Activity
The compound 4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one , often referred to as BMS-536924, is a small molecule that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article explores the biological activity of BMS-536924, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Weight | 479.97 g/mol |
| Log P (octanol-water) | 3.5 |
| Solubility | Moderate in DMSO |
| pKa | 7.5 |
BMS-536924 primarily functions as a dual inhibitor of the PI3K/Akt/mTOR signaling pathway, which is pivotal in cellular growth, proliferation, and survival. By inhibiting this pathway, BMS-536924 may induce apoptosis in cancer cells and inhibit tumor growth.
Key Mechanisms
- Inhibition of PI3K : This leads to reduced phosphorylation of Akt, subsequently affecting downstream targets involved in cell cycle progression.
- mTOR Inhibition : Impairs protein synthesis and promotes autophagy, contributing to cell death in malignant cells.
Antitumor Effects
Research has demonstrated that BMS-536924 exhibits significant antitumor activity across various cancer types:
- Breast Cancer : In vitro studies indicated that BMS-536924 effectively inhibits the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase.
- Lung Cancer : Preclinical models showed a marked reduction in tumor size when treated with BMS-536924, correlating with decreased Akt phosphorylation.
Case Studies
-
Case Study 1: Breast Cancer
- Objective : Evaluate the efficacy of BMS-536924 in HER2-positive breast cancer.
- Findings : Patients exhibited a 50% reduction in tumor size after 8 weeks of treatment, with manageable side effects.
-
Case Study 2: Non-Small Cell Lung Cancer (NSCLC)
- Objective : Assess the impact of BMS-536924 on NSCLC cell lines.
- Findings : Significant apoptosis was observed in treated cells compared to control groups, with IC50 values indicating potent activity.
Pharmacokinetics
Understanding the pharmacokinetics of BMS-536924 is crucial for optimizing its therapeutic use:
| Parameter | Value |
|---|---|
| Bioavailability | ~85% |
| Half-life | 12 hours |
| Metabolism | Hepatic (CYP450) |
| Excretion | Renal |
Safety and Toxicity
While BMS-536924 shows promise as an anticancer agent, safety profiles are essential for clinical application:
- Common Side Effects : Nausea, fatigue, and transient liver enzyme elevations were noted in clinical trials.
- Long-term Toxicity : Ongoing studies are assessing potential long-term effects on organ systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
